molecular formula C16H14N2O3S B2645388 N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1421531-51-2

N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2645388
CAS RN: 1421531-51-2
M. Wt: 314.36
InChI Key: WWIVILMRLJMZNL-UHFFFAOYSA-N
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Description

“N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is a common structure in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized. For example, (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-one was synthesized by cross-aldol condensation reaction of 5′-acetyl-2,4-dimethylthiazole with various substituted Benz aldehyde in the presence of base (sodium hydroxide) .


Molecular Structure Analysis

The thiazole ring in similar compounds is essentially planar and can have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazole-bearing compounds can undergo various chemical reactions. For example, 4-amino-N-(thiazol-2-yl)benzene sulfonamide reacted with various aromatic aldehydes in the early phase of reactions and the products obtained had subsequently undergone multistep reactions to produce the final compounds .

Scientific Research Applications

Molecular Structure and Synthesis Techniques

Research on compounds structurally related to N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide demonstrates the significance of their molecular configuration and synthesis processes. Zhao and Zhou (2009) elucidated the crystal structure of a related molecule, emphasizing the importance of hydrogen-bonding interactions in determining the compound's molecular conformation and stability (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009). Additionally, Raval, Naik, and Desai (2012) developed an environmentally benign, rapid microwave-assisted synthesis method for 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, highlighting the efficiency and green chemistry aspects of synthesizing similar compounds (J. Raval, B. N. Naik, & K. R. Desai, 2012).

Biological and Chemical Applications

The versatility of this compound-related compounds extends to biological and chemical applications. For instance, Mani et al. (2018) synthesized a coumarin–pyrazolone probe capable of detecting Cr3+ ions, demonstrating potential applications in environmental monitoring and biological imaging (Kailasam Saravana Mani et al., 2018). Furthermore, Fattahi et al. (2018) isolated intermediates in synthesizing new tricyclic products from related carboxamides, contributing to the field of organic chemistry and pharmaceuticals synthesis (M. Fattahi et al., 2018).

Antimicrobial Activity

Compounds within the chemical family of this compound have shown promising antimicrobial properties. Raval, Naik, and Desai (2012) evaluated the synthesized compounds for antimicrobial activity, finding significant antibacterial and antifungal activities, which could lead to new treatments for infectious diseases (J. Raval, B. N. Naik, & K. R. Desai, 2012).

properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-14(22-10(2)18-9)8-17-15(19)12-7-11-5-3-4-6-13(11)21-16(12)20/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIVILMRLJMZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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